3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLINE
Descripción
The compound 3-(3,4-Dimethylbenzoyl)-4-(3,4-Dimethylbenzenesulfonyl)-6-Fluoroquinoline is a structurally complex quinoline derivative featuring both benzoyl and benzenesulfonyl substituents at positions 3 and 4, respectively, along with a fluorine atom at position 4.
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO3S/c1-15-5-7-19(11-17(15)3)25(29)23-14-28-24-10-8-20(27)13-22(24)26(23)32(30,31)21-9-6-16(2)18(4)12-21/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFHFHGHRQAXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-fluoroquinoline is a synthetic compound belonging to the quinoline family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of dimethylbenzoyl and dimethylbenzenesulfonyl moieties enhances its lipophilicity and potential interaction with biological targets.
- Molecular Formula : C21H22FNO3S
- Molecular Weight : 375.47 g/mol
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of quinoline derivatives, including the compound . The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.
- Case Study : A study evaluated the antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL, indicating moderate potency against these pathogens .
Anticancer Properties
Quinolines are known for their anticancer properties, primarily through apoptosis induction and cell cycle arrest mechanisms. The compound's structural features may enhance its ability to interact with cancer cell lines.
- Research Findings : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis via the mitochondrial pathway. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives has been explored in various models. The ability to inhibit pro-inflammatory cytokines makes these compounds suitable candidates for treating inflammatory diseases.
- Experimental Data : In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory responses .
The biological activity of 3-(3,4-dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-fluoroquinoline can be attributed to several mechanisms:
- DNA Interaction : The compound likely intercalates into DNA or inhibits topoisomerases.
- Enzyme Inhibition : Targeting specific enzymes involved in DNA replication and repair.
- Cytokine Modulation : Reducing the production of pro-inflammatory cytokines.
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 - 128 | DNA gyrase inhibition |
| Escherichia coli | 64 - 256 | Topoisomerase IV inhibition | |
| Anticancer | MCF-7 Breast Cancer Cells | 50 | Apoptosis induction |
| Anti-inflammatory | Murine Model | N/A | Cytokine modulation |
Comparación Con Compuestos Similares
Key Hypothetical Differences :
- The dual 3,4-dimethylbenzoyl/sulfonyl groups in the target compound may confer unique steric and electronic effects compared to simpler fluoroquinolines (e.g., ciprofloxacin) .
- Fluorine at position 6 could enhance metabolic stability but may alter receptor binding compared to non-fluorinated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
